molecular formula C17H24N4OS B5643930 N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No. B5643930
M. Wt: 332.5 g/mol
InChI Key: UZQYLCDNDRXVBQ-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals with potential significance in pharmacology and materials science, given its complex structure that includes a benzothiophene moiety and a triazole ring. These features suggest that it could have unique chemical and physical properties, making it a candidate for further investigation.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For compounds similar to the one , a practical approach could involve the esterification of precursor acids followed by intramolecular reactions and possibly the use of the Suzuki−Miyaura reaction for building the complex framework, as seen in the synthesis of related compounds (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using NMR, IR spectroscopy, and X-ray crystallography. These techniques can confirm the presence of specific functional groups, the overall molecular geometry, and the presence of stereoisomers. The detailed structure helps in understanding the molecular interactions and reactivity (Balewski & Kornicka, 2021).

properties

IUPAC Name

N-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS/c1-11-5-6-15-14(9-11)10-16(23-15)17(22)18-7-4-8-21-13(3)19-12(2)20-21/h10-11H,4-9H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQYLCDNDRXVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=C(S2)C(=O)NCCCN3C(=NC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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